3-((5-bromopyridin-2-yl)oxy)propan-1-ol
Overview
Description
3-((5-bromopyridin-2-yl)oxy)propan-1-ol: is an organic compound with the molecular formula C8H10BrNO2 and a molecular weight of 232.08 g/mol . This compound is characterized by the presence of a bromopyridine moiety linked to a propanol group via an ether linkage. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-((5-bromopyridin-2-yl)oxy)propan-1-ol typically involves the reaction of 5-bromopyridin-2-ol with 3-chloropropan-1-ol in the presence of a base such as potassium carbonate . The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the ether linkage .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group in 3-((5-bromopyridin-2-yl)oxy)propan-1-ol can undergo oxidation to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromopyridine moiety can be reduced to form the corresponding pyridine derivative.
Substitution: The bromine atom in the bromopyridine ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like or in acidic conditions.
Reduction: Reagents like or .
Substitution: Nucleophiles such as or in the presence of a base like .
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of pyridine derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
Chemistry: 3-((5-bromopyridin-2-yl)oxy)propan-1-ol is used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds and pharmaceutical intermediates .
Biology: This compound is utilized in the synthesis of biologically active molecules, including potential drug candidates and enzyme inhibitors .
Medicine: Research involving this compound focuses on its potential therapeutic applications, such as in the development of anti-inflammatory and anticancer agents .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials .
Mechanism of Action
The mechanism of action of 3-((5-bromopyridin-2-yl)oxy)propan-1-ol is primarily related to its ability to interact with specific molecular targets, such as enzymes or receptors. The bromopyridine moiety can engage in hydrogen bonding and π-π interactions with target proteins, while the propanol group can enhance solubility and bioavailability . These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
- 5-Bromopyridin-2-ol
- 2-(5-Bromopyridin-2-yl)propan-2-ol
- 1-(5-Bromopyridin-2-yl)piperidin-3-ol
Uniqueness: 3-((5-bromopyridin-2-yl)oxy)propan-1-ol is unique due to its specific ether linkage between the bromopyridine and propanol groups. This structural feature imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
IUPAC Name |
3-(5-bromopyridin-2-yl)oxypropan-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO2/c9-7-2-3-8(10-6-7)12-5-1-4-11/h2-3,6,11H,1,4-5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGYSXQAWRWCIMF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Br)OCCCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
212961-33-6 | |
Record name | 3-((5-bromopyridin-2-yl)oxy)propan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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